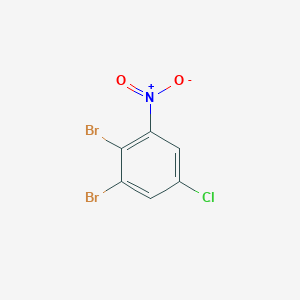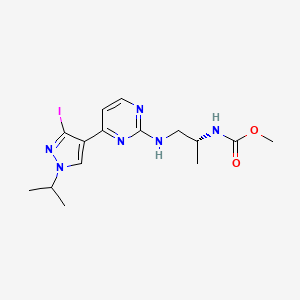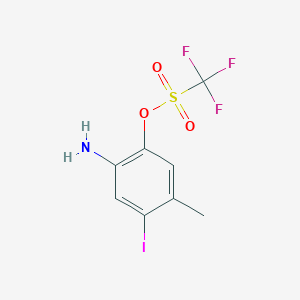
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is an organoiodine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an iodine atom, a methyl group, and a trifluoromethanesulphonate group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the iodinated benzene derivative with ammonia or an amine under suitable conditions.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethanesulphonation: The trifluoromethanesulphonate group is introduced by reacting the intermediate compound with trifluoromethanesulphonic anhydride or trifluoromethanesulphonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The trifluoromethanesulphonate group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It is used as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It is explored for its therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The trifluoromethanesulphonate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The iodine atom and amino group contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-iodo-5-methylphenyl sulphonate
- 2-Amino-4-iodo-5-methylphenyl methanesulphonate
- 2-Amino-4-iodo-5-methylphenyl ethanesulphonate
Uniqueness
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H7F3INO3S |
|---|---|
Poids moléculaire |
381.11 g/mol |
Nom IUPAC |
(2-amino-4-iodo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3INO3S/c1-4-2-7(6(13)3-5(4)12)16-17(14,15)8(9,10)11/h2-3H,13H2,1H3 |
Clé InChI |
QYOTWAQIWDSDLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)N)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
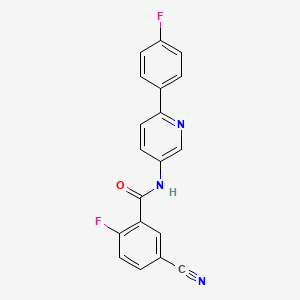

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
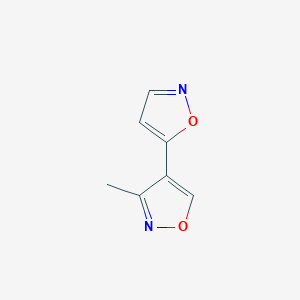


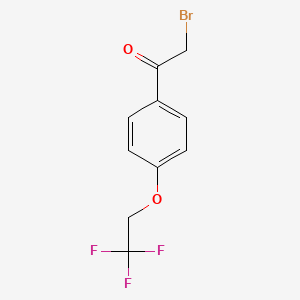
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
